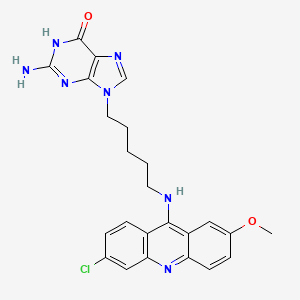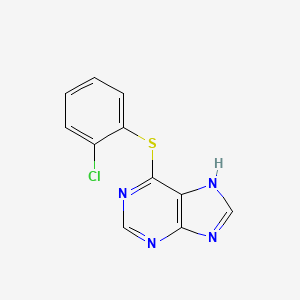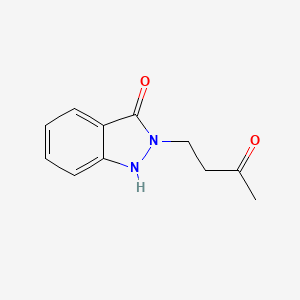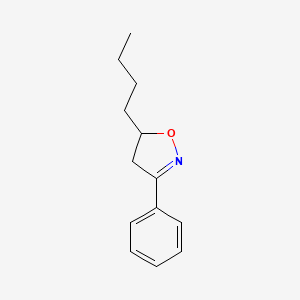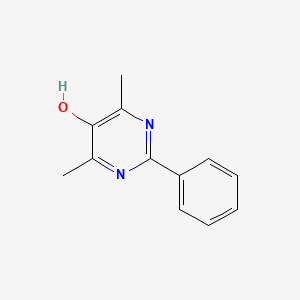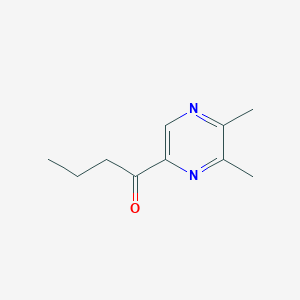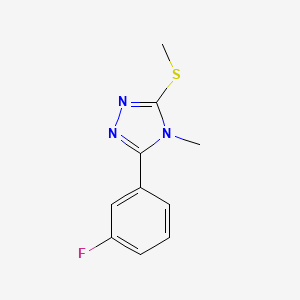![molecular formula C35H39N5O4S B12917680 3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine CAS No. 161016-93-9](/img/structure/B12917680.png)
3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine is a synthetic compound that combines the structural elements of adenosine and triphenylmethyl groups Adenosine is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine typically involves the protection of the hydroxyl group of adenosine followed by the introduction of the triphenylmethylsulfanylhexyl moiety. The process can be summarized as follows:
Protection of Adenosine: The hydroxyl groups of adenosine are protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride.
Introduction of the Triphenylmethylsulfanylhexyl Group: The protected adenosine is then reacted with 6-bromohexyl triphenylmethyl sulfide in the presence of a base such as sodium hydride (NaH) to introduce the triphenylmethylsulfanylhexyl group.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of 3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol.
Substitution: The triphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to its adenosine moiety.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of novel materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine is primarily influenced by its adenosine component. Adenosine exerts its effects by binding to adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. This binding can lead to various physiological responses, including vasodilation, inhibition of neurotransmitter release, and modulation of immune responses. The triphenylmethylsulfanylhexyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylmethane: A basic skeleton for many synthetic dyes and pH indicators.
Triphenylmethanol: An organic compound used in the synthesis of various derivatives.
Adenosine Derivatives: Compounds like 2-chloroadenosine and N6-cyclopentyladenosine, which have similar biological activities.
Uniqueness
3’-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine is unique due to the combination of adenosine and triphenylmethyl groups, which confer distinct chemical and biological properties. The triphenylmethyl group provides stability and protection, while the adenosine moiety allows interaction with biological targets.
Propiedades
Número CAS |
161016-93-9 |
|---|---|
Fórmula molecular |
C35H39N5O4S |
Peso molecular |
625.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(6-tritylsulfanylhexoxy)oxolan-3-ol |
InChI |
InChI=1S/C35H39N5O4S/c36-32-29-33(38-23-37-32)40(24-39-29)34-30(42)31(28(22-41)44-34)43-20-12-1-2-13-21-45-35(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-11,14-19,23-24,28,30-31,34,41-42H,1-2,12-13,20-22H2,(H2,36,37,38)/t28-,30-,31-,34-/m1/s1 |
Clave InChI |
GHONJDIJEZXBIW-UTBAFCPYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCO[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCOC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








